N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide
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Overview
Description
N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dimethylsulfaniumyl group, an ethoxycarbonyl group, and an L-phenylalanine moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide typically involves multiple steps, starting with the preparation of the dimethylsulfaniumyl ethoxycarbonyl intermediate. This intermediate is then reacted with L-phenylalanine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-tyrosine iodide
- N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-tryptophan iodide
Uniqueness
N-{[2-(Dimethylsulfaniumyl)ethoxy]carbonyl}-L-phenylalanine iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61878-27-1 |
---|---|
Molecular Formula |
C14H20INO4S |
Molecular Weight |
425.28 g/mol |
IUPAC Name |
2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyloxy]ethyl-dimethylsulfanium;iodide |
InChI |
InChI=1S/C14H19NO4S.HI/c1-20(2)9-8-19-14(18)15-12(13(16)17)10-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3,(H-,15,16,17,18);1H/t12-;/m0./s1 |
InChI Key |
PAXKFILNYTUJCN-YDALLXLXSA-N |
Isomeric SMILES |
C[S+](C)CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.[I-] |
Canonical SMILES |
C[S+](C)CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.[I-] |
Origin of Product |
United States |
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